Di-1-adamantylphosphine
Overview
Description
Di-1-adamantylphosphine is a chemical compound with the molecular formula C20H31P . It is a phosphine ligand that contains the bulky di (1-adamantyl)phosphino [P (1-Ad)2] fragment . This compound is useful in Pd-catalyzed C-N and C-C bond formation .
Synthesis Analysis
The synthesis of Di-1-adamantylphosphine involves a multi-step reaction . The first step involves a reaction with phosphorus trichloride and aluminum chloride, heated for 5 hours. The second step involves a reaction with LiAlH4 in diethyl ether, also heated for 3 hours .
Chemical Reactions Analysis
Di-1-adamantylphosphine is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical And Chemical Properties Analysis
Di-1-adamantylphosphine is a white powder . It is insoluble in water . Unfortunately, specific data on its density, boiling point, vapor pressure, specific gravity, odor, and other physical and chemical properties were not available.
Scientific Research Applications
Synthesis and Chemical Properties
- Di-1-adamantylphosphine has been synthesized by reducing (1-Ad)2P(:O)Cl, leading to compounds like phosphine oxides, sulfides, and selenides (Goerlich & Schmutzler, 1993).
Catalysis and Organometallic Applications
- It's used in the synthesis of adamantyl-substituted pincer-ligated iridium catalysts for alkane dehydrogenation. These catalysts are thermally robust and exhibit high activity levels (Punji, Emge, & Goldman, 2010).
- Employed in the synthesis of diiron propane-1,3-dithiolate pentacarbonyl complexes, showing moderate fungicidal activity against several pathogens (Yan et al., 2021).
Structural and Reactivity Studies
- The gas-phase structure of 1-adamantylphosphine was determined, revealing a crowded environment around the phosphorus atoms (Wann et al., 2011).
- Di-1-adamantylphosphine is also used in the synthesis of complex organometallic compounds, demonstrating versatility in reactions with carbonyls of various metals (Goerlich et al., 1993).
Phosphine Ligand Applications
- It serves as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these reactions (Lundgren, 2014).
- Its complexes with rhodium catalyze the asymmetric hydrogenation of functionalized alkenes, showcasing its utility in asymmetric synthesis (Sawatsugawa et al., 2019).
Safety And Hazards
properties
IUPAC Name |
bis(1-adamantyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31P/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRZOLBZYZWQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)PC45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454433 | |
Record name | Di-1-adamantylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-1-adamantylphosphine | |
CAS RN |
131211-27-3 | |
Record name | Di-1-adamantylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131211-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-1-adamantylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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